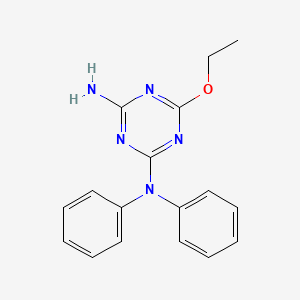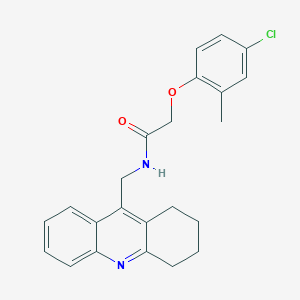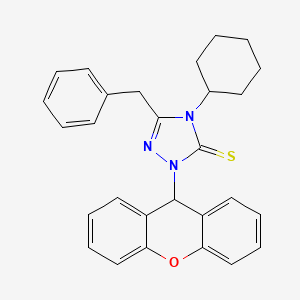![molecular formula C24H18FN5O2 B11501615 4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11501615.png)
4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide is a synthetic organic compound that belongs to the class of triazolophthalazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide typically involves multiple steps:
Formation of the Triazolophthalazine Core: The triazolophthalazine core can be synthesized by reacting appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic aromatic substitution using fluorinating agents such as potassium fluoride.
Coupling with Benzamide: The final step involves coupling the triazolophthalazine intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide involves inhibition of kinase activity. It binds to the active sites of c-Met and VEGFR-2 kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Foretinib: Another kinase inhibitor targeting c-Met and VEGFR-2.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Uniqueness
4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide is unique due to its specific triazolophthalazine core, which provides distinct binding properties and potentially lower toxicity compared to other kinase inhibitors. Its dual inhibition of c-Met and VEGFR-2 makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C24H18FN5O2 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-fluoro-N-[4-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C24H18FN5O2/c1-15-20-4-2-3-5-21(20)23-28-27-22(30(23)29-15)14-32-19-12-10-18(11-13-19)26-24(31)16-6-8-17(25)9-7-16/h2-13H,14H2,1H3,(H,26,31) |
InChI Key |
LZUCKSUQSPWRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)COC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11501534.png)
![4-bromo-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11501541.png)

![(2E)-N-{4-(4-chlorophenoxy)-3-[(4-chlorophenyl)carbonyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11501549.png)
![2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B11501552.png)


![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11501579.png)
![18,18-dimethyl-14-morpholin-4-yl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11501584.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B11501593.png)
![1-{3-[3-(4-Fluorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11501601.png)


